molecular formula C14H21BrN2 B7937496 3-Bromo-5-{[(cyclopentylmethyl)(methyl)amino]methyl}aniline

3-Bromo-5-{[(cyclopentylmethyl)(methyl)amino]methyl}aniline

Cat. No.: B7937496
M. Wt: 297.23 g/mol
InChI Key: UJQZZXHUDSCBSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-{[(cyclopentylmethyl)(methyl)amino]methyl}aniline is an organic compound that features a bromine atom and an aniline moiety

Preparation Methods

The synthesis of 3-Bromo-5-{[(cyclopentylmethyl)(methyl)amino]methyl}aniline can be achieved through several synthetic routes. One common method involves the bromination of aniline derivatives followed by the introduction of the cyclopentylmethyl and methylamino groups. The reaction conditions typically involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-Bromo-5-{[(cyclopentylmethyl)(methyl)amino]methyl}aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

3-Bromo-5-{[(cyclopentylmethyl)(methyl)amino]methyl}aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-{[(cyclopentylmethyl)(methyl)amino]methyl}aniline involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the aniline moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-Bromo-5-{[(cyclopentylmethyl)(methyl)amino]methyl}aniline can be compared with other similar compounds, such as:

    3-Bromoaniline: Lacks the cyclopentylmethyl and methylamino groups, making it less complex and potentially less versatile in applications.

    5-Bromo-2-anisidine: Contains a methoxy group instead of the cyclopentylmethyl and methylamino groups, leading to different chemical properties and reactivity.

    N-Cyclopentylmethyl-N-methylaniline:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial contexts.

Properties

IUPAC Name

3-bromo-5-[[cyclopentylmethyl(methyl)amino]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2/c1-17(9-11-4-2-3-5-11)10-12-6-13(15)8-14(16)7-12/h6-8,11H,2-5,9-10,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQZZXHUDSCBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCC1)CC2=CC(=CC(=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.